1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride is a chemical compound with a complex structure that includes both amino and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form an intermediate. This intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and cellular responses.
Comparison with Similar Compounds
- 1-[Bis(2-hydroxyethyl)amino]-2-propanol
- 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol
- 1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol
Uniqueness: 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride is unique due to the presence of both the 4-chloro-3-methylphenoxy group and the bis(2-hydroxyethyl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4.ClH/c1-11-8-13(2-3-14(11)15)20-10-12(19)9-16(4-6-17)5-7-18;/h2-3,8,12,17-19H,4-7,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHGYGSFGGXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(CCO)CCO)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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